6-Amino-N-methyl-5-nitropyridine-3-sulfonamide
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Overview
Description
6-Amino-N-methyl-5-nitropyridine-3-sulfonamide is a heterocyclic organic compound that contains a pyridine ring substituted with amino, methyl, nitro, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-methyl-5-nitropyridine-3-sulfonamide typically involves the nitration of a pyridine derivative followed by sulfonation and amination steps. One common route involves the nitration of 3-pyridinesulfonamide to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-methyl-5-nitropyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 6-Amino-N-methyl-5-aminopyridine-3-sulfonamide.
Scientific Research Applications
6-Amino-N-methyl-5-nitropyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 6-Amino-N-methyl-5-nitropyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby affecting cellular pathways.
Properties
CAS No. |
62009-24-9 |
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Molecular Formula |
C6H8N4O4S |
Molecular Weight |
232.22 g/mol |
IUPAC Name |
6-amino-N-methyl-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C6H8N4O4S/c1-8-15(13,14)4-2-5(10(11)12)6(7)9-3-4/h2-3,8H,1H3,(H2,7,9) |
InChI Key |
NKNHPPSYSOATEJ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
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